![molecular formula C13H12F3N5O B1437709 N-(4-Hydroxy-6-methyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine CAS No. 36108-05-1](/img/structure/B1437709.png)
N-(4-Hydroxy-6-methyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine
Übersicht
Beschreibung
N-(4-Hydroxy-6-methyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine (N4H6M2PG) is an organic compound with a molecular weight of 454.47 g/mol. It is a type of guanidine derivative, which is a cyclic organic compound with a nitrogen atom in the center of the ring structure. N4H6M2PG has been widely studied for its potential applications in various fields, such as the synthesis of pharmaceuticals, the production of biodegradable plastics, and the development of new materials.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Dimeric Crystal Structure : A study by Feng-qi He et al. (2006) described the synthesis of a similar compound, N-(4-methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)-N′-(2-trifluoromethyl-phenyl)-guanidine, and its dimeric crystal structure. This compound showed weak herbicidal activity (Feng-qi He, Baolei Wang, & Zhengming Li, 2006).
Antifilarial Activity
- Antifilarial Evaluation : A study by M. Angelo et al. (1983) synthesized a series of N-[4-[[4-alkoxy-3-[(dialkylamino)methyl]phenyl]amino]-2-pyrimidinyl]-N'-phenylguanidines for antifilarial evaluation, demonstrating the potential of pyrimidinyl guanidine derivatives in treating filarial infections (M. Angelo, D. Ortwine, D. Worth, L. M. Werbel, & J. Mccall, 1983).
Enzyme Inhibition Studies
- Inhibition of Dihydrofolic Reductase : B. R. Baker et al. (1965) investigated the effect of various pyrimidine derivatives, including those with a trifluoromethyl group, on enzymes like dihydrofolic reductase. This study contributes to understanding the biochemical interactions and potential therapeutic applications of these compounds (B. R. Baker & J. Jordaan, 1965).
Pharmaceutical Applications
- Synthesis of Nilotinib : Wang Cong-zhan (2009) discussed the synthesis of Nilotinib, an antitumor agent, involving a reaction with a trifluoromethylphenylamine derivative. This highlights the role of pyrimidinyl guanidine derivatives in the synthesis of complex pharmaceuticals (Wang Cong-zhan, 2009).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : A study by N. Srinath et al. (2011) synthesized a variety of 2-amino-4-(3′-methyl-4′-hydroxyphenyl)-6-(substituted) pyrimidines, including those with guanidine hydrochloride, showing significant antimicrobial activity (N. Srinath, Y. R. Prasad, K. Mukkanti, & N. Agarwal, 2011).
Gene Expression Inhibition
- Inhibition of NF-kappaB and AP-1 Gene Expression : M. Palanki et al. (2000) investigated a series of substituted pyrimidines, including those with a trifluoromethyl group, for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. This suggests potential applications in regulating gene expression for therapeutic purposes (M. Palanki, P. Erdman, L. M. Gayo-Fung, et al., 2000).
Eigenschaften
IUPAC Name |
2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-[3-(trifluoromethyl)phenyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O/c1-7-5-10(22)20-12(18-7)21-11(17)19-9-4-2-3-8(6-9)13(14,15)16/h2-6H,1H3,(H4,17,18,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNIXWSCVYGZMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Hydroxy-6-methyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



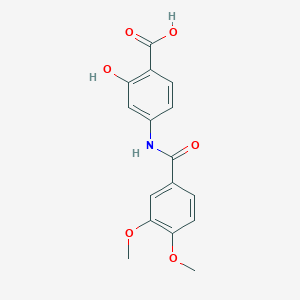
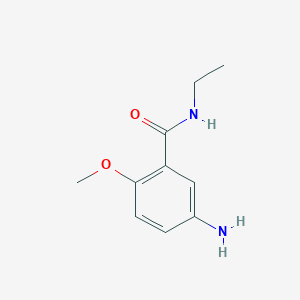
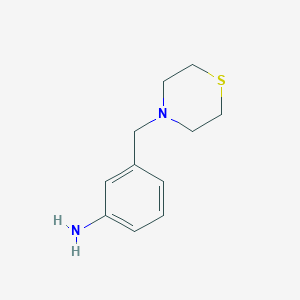
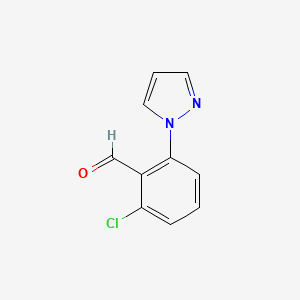
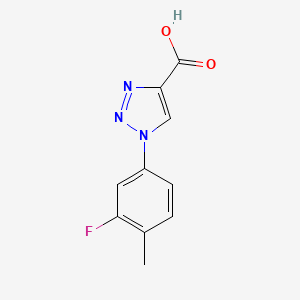
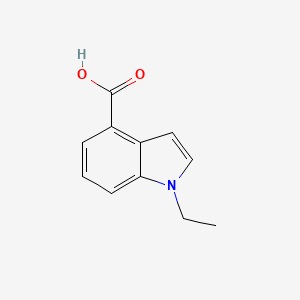
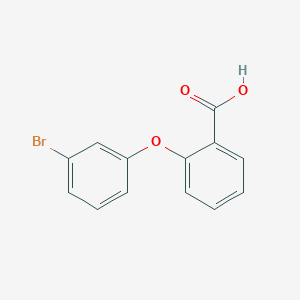
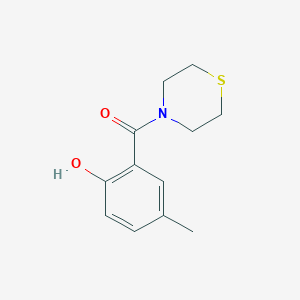
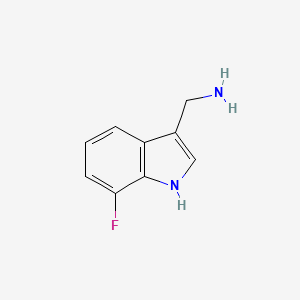
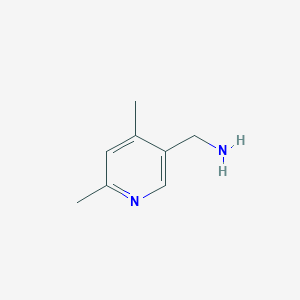
![3-[(Tert-butoxy)methyl]aniline](/img/structure/B1437642.png)
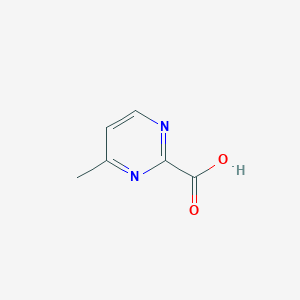
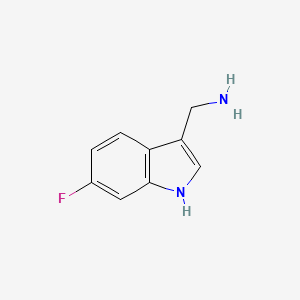
![[5-(2-furyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1437648.png)